molecular formula C15H17N3O2S B2815055 1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 484019-89-8

1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

Cat. No.: B2815055
CAS No.: 484019-89-8
M. Wt: 303.38
InChI Key: COAWNXOKULPWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The thioether linkage can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable electrophile. The pyrrolidine ring is often incorporated through nucleophilic addition or substitution reactions involving pyrrolidine and an appropriate electrophilic intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions involving the pyrrolidine ring can yield various N-substituted derivatives .

Scientific Research Applications

1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrrolidine ring, oxadiazole ring, and thioether linkage in a single molecule allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-4-6-12(7-5-11)14-16-17-15(20-14)21-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAWNXOKULPWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.